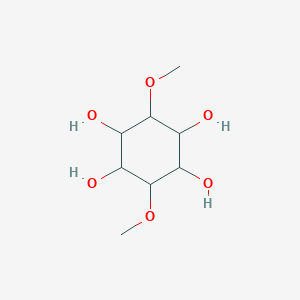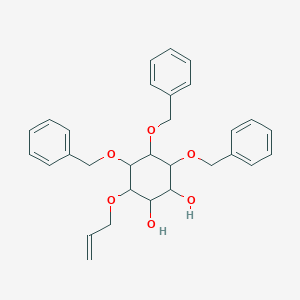![molecular formula C16H20N2O4 B281916 Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MOPPP and is commonly used in scientific research applications. MOPPP is a potent agonist of the dopamine D2 receptor and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
MOPPP acts as an agonist of the dopamine D2 receptor. It binds to the receptor and activates it, leading to an increase in the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation. The activation of the dopamine D2 receptor by MOPPP leads to an increase in the release of dopamine, which can have a wide range of effects on the central nervous system.
Biochemical and Physiological Effects:
MOPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement. MOPPP has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, MOPPP has been shown to have antinociceptive effects, which means it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOPPP in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful reference compound for studying the effects of other compounds on the receptor. However, one of the limitations of using MOPPP is its potency. It is a highly potent compound, and care must be taken when handling it to avoid accidental exposure.
Orientations Futures
There are many future directions for the study of MOPPP. One area of research is the development of new compounds that can selectively target the dopamine D2 receptor. Another area of research is the study of the effects of MOPPP on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Additionally, the use of MOPPP in the treatment of neurological and psychiatric disorders is an area of future research.
Méthodes De Synthèse
The synthesis of MOPPP involves the reaction of 1-(4-methoxyphenyl)piperazine with methyl acetoacetate in the presence of sodium ethoxide. The product obtained is then purified using column chromatography. The yield of the synthesis is moderate, and the purity of the compound can be improved by further purification methods.
Applications De Recherche Scientifique
MOPPP is commonly used in scientific research to study the dopamine D2 receptor. It is used as a reference compound to compare the binding affinity of other compounds to the receptor. MOPPP has been shown to have a high affinity for the receptor and can be used to study the effects of dopamine on the central nervous system.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
methyl (E)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H20N2O4/c1-21-14-5-3-13(4-6-14)17-9-11-18(12-10-17)15(19)7-8-16(20)22-2/h3-8H,9-12H2,1-2H3/b8-7+ |
Clé InChI |
VKDHYAHLBZVBFB-BQYQJAHWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C(=O)OC |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)

![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)




![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)